1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
Description
The compound 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a structurally complex molecule featuring a piperidine core substituted with a 2,6-dichlorobenzyl group and a pyrazole ring bearing a naphthalen-1-yl moiety. For instance, dichlorophenyl groups are common in pesticides and pharmaceuticals due to their lipophilicity and stability .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N3/c26-22-9-4-10-23(27)21(22)16-30-13-11-18(12-14-30)24-15-25(29-28-24)20-8-3-6-17-5-1-2-7-19(17)20/h1-10,15,18H,11-14,16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALGSJBDKQOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=C(C=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution on the piperidine ring: The piperidine ring can be functionalized by reacting with the pyrazole derivative under suitable conditions, often involving a base such as sodium hydride.
Attachment of the dichlorophenyl group: This step usually involves a nucleophilic substitution reaction where the piperidine derivative reacts with a dichlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by reaction with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and pyrazole groups are likely involved in binding to the active site of the target, while the piperidine ring may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs fall into three categories:
Piperidine/Pyrazole Derivatives : describes a piperidinium-triazolothiadiazine hybrid with a 2,6-dichlorophenyl group and a methylpyrazole substituent. Key differences include the triazolothiadiazine ring system (vs. the naphthalenyl-pyrazole here) and carboxylate functionality, which may alter solubility and hydrogen-bonding capacity .
Agrochemical Pyrazoles : lists pyrazole-based pesticides like fipronil and ethiprole, which share the 2,6-dichlorophenyl group but feature sulfinyl or trifluoromethyl substituents. These substituents enhance insecticidal activity by modulating electron-withdrawing effects and metabolic stability .
Naphthalene-Containing Compounds: Naphthalene derivatives (e.g., pyridazinones in ) are less common in agrochemicals but prevalent in pharmaceuticals due to their planar aromatic systems, which improve target engagement .
Comparative Data Table
Key Research Findings
- Synthetic Routes : Analogous to , the target compound may be synthesized via nucleophilic substitution or cyclocondensation, with crystallization from propan-2-ol yielding high purity .
- Biological Implications : The naphthalene group could confer enhanced binding to cytochrome P450 enzymes or GABA receptors (similar to fipronil) but may increase mammalian toxicity risks .
- Crystallography : SHELX refinement methods () are critical for resolving such complex structures, particularly for confirming the stereochemistry of the piperidine and pyrazole moieties .
Divergences and Limitations
- Unlike fipronil, the absence of sulfinyl/trifluoromethyl groups in the target compound may reduce oxidative stability and bioactivity.
- The triazolothiadiazine analog in exhibits higher polarity due to its carboxylate group, suggesting better aqueous solubility than the naphthalene-containing compound here .
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound has the chemical formula and a molecular weight of 436.4 g/mol. Its structure consists of a piperidine ring substituted with both a dichlorophenyl and a naphthalenyl group, contributing to its pharmacological properties .
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various cell lines, suggesting potential use in treating inflammatory conditions .
- Neuroprotective Effects : In models of neuroinflammation, it demonstrated protective effects against neuronal damage by modulating pathways such as NF-kB and p38 MAPK signaling .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Neuroinflammation Study : In vitro studies using LPS-stimulated microglial cells showed that the compound significantly reduced the expression of inflammatory markers and protected dopaminergic neurons in vivo from MPTP-induced toxicity. This suggests its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease .
- Antiviral Screening : A study evaluating various derivatives of related compounds found that some exhibited antiviral activity against HIV-1 and other viruses. While specific data on the subject compound was limited, its structural similarities suggest potential efficacy in this area .
- Cytotoxicity Testing : The compound was tested against several cancer cell lines, exhibiting cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthesis routes for this compound, and how are yields maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole intermediates with piperidine derivatives. Key steps include:
- Cyclization : Use of protic acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to facilitate ring closure.
- Coupling Reactions : Suzuki-Miyaura cross-coupling for naphthalene incorporation, optimized at 80–100°C with Pd catalysts .
- Purification : Recrystallization from propan-2-ol or ethanol improves purity (yields ~80% reported) .
To maximize yields, control reaction time (<24 hrs) and stoichiometric ratios (1:1.2 for boronic acid partners). Monitor intermediates via TLC or HPLC .
Advanced: How can computational reaction path search methods improve synthesis design?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Barrier Analysis : Identify energy minima for pyrazole-piperidine coupling using Gaussian or ORCA software.
- Solvent Effects : COSMO-RS models simulate solvent interactions to select optimal media (e.g., DMF vs. THF) .
Integrate these with machine learning (ML) to prioritize reaction conditions, as demonstrated in ICReDD’s workflow for similar heterocycles .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., naphthalene protons at δ 7.30–7.63 ppm; pyrazole NH at δ 11.48 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., m/z 496 [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Ensure C/H/N/S ratios align with theoretical values (e.g., C 48.49%, N 19.79%) .
Advanced: How can statistical Design of Experiments (DoE) optimize reaction parameters?
Methodological Answer:
Apply factorial designs (e.g., Box-Behnken) to screen variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Responses : Yield, purity, reaction time.
For a piperidine-thiadiazine analog, a 3² factorial design reduced experiments by 40% while identifying optimal Pd(PPh₃)₄ loading (2 mol%) . Use JMP or Minitab for ANOVA analysis .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM compound concentrations.
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
- Binding Affinity : Surface plasmon resonance (SPR) for receptor-ligand interactions .
Advanced: How can SAR studies guide functional group modifications?
Methodological Answer:
- Pyrazole Ring : Replace 3-methyl with trifluoromethyl to enhance metabolic stability (see for analogs).
- Piperidine Substituents : Introduce fluorine at C-2/C-6 to improve blood-brain barrier penetration, as in .
Validate using molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) .
Basic: How to resolve contradictions in reported spectral data?
Methodological Answer:
- Reproduce Conditions : Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.
- 2D NMR : Use HSQC/HMBC to distinguish overlapping signals (e.g., piperidine H-3/H-5 at δ 2.15–2.34 ppm) .
- Cross-Validate : Compare with XRD-derived structures (e.g., bond angles in ).
Advanced: What crystallographic strategies address disorder in XRD analysis?
Methodological Answer:
- TWINABS Refinement : Resolve rotational disorder in naphthalene moieties using SHELXL .
- Electron Density Maps : Apply SQUEEZE (PLATON) for solvent-masked regions.
- Thermal Parameters : Anisotropic refinement for heavy atoms (Cl, S) to reduce R-factor <5% .
Basic: How to assess compound toxicity and safety profiles?
Methodological Answer:
- Ames Test : Screen mutagenicity with Salmonella strains TA98/TA100.
- hERG Assay : Patch-clamp electrophysiology for cardiac risk assessment.
- SDS Compliance : Follow GHS guidelines (e.g., H302 for oral toxicity; ) .
Advanced: What metabolomic approaches identify in vivo degradation pathways?
Methodological Answer:
- LC-HRMS/MS : Profile metabolites in rat plasma (e.g., hydroxylation at C-4 piperidine).
- CYP450 Inhibition : Use recombinant enzymes (CYP3A4/2D6) to predict hepatic clearance.
- Stable Isotope Tracing : ¹³C-labeled compound tracks metabolic fate .
Basic: What regulatory documentation is required for preclinical studies?
Methodological Answer:
- ICH M7 : Control mutagenic impurities (e.g., alkyl chlorides) to <1.5 µg/day.
- CMC Dossiers : Include batch records, stability data (ICH Q1A), and elemental analysis .
- GLP Compliance : Validate analytical methods per FDA 21 CFR Part 58 .
Advanced: How to model pharmacokinetics using physiologically based (PBPK) tools?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
